methyl 2-({[(4-nitrobenzoyl)amino]carbonothioyl}amino)benzoate
Description
Methyl 2-({[(4-nitrobenzoyl)amino]carbonothioyl}amino)benzoate is a thiourea derivative characterized by a benzoate ester core modified with a 4-nitrobenzoyl-substituted thiourea moiety. Its molecular formula is C₁₆H₁₃N₃O₅S, with a molecular weight of 359.36 g/mol. The compound’s structure includes:
- A methyl benzoate group (providing ester functionality).
- A thiourea bridge (-NH-CS-NH-) linking the benzoate to a 4-nitrobenzoyl group (imparting strong electron-withdrawing properties).
The 4-nitro substituent enhances reactivity in electrophilic substitution and influences intermolecular interactions, such as hydrogen bonding and π-π stacking.
Properties
IUPAC Name |
methyl 2-[(4-nitrobenzoyl)carbamothioylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5S/c1-24-15(21)12-4-2-3-5-13(12)17-16(25)18-14(20)10-6-8-11(9-7-10)19(22)23/h2-9H,1H3,(H2,17,18,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKQCBYBVPHYAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analog, methyl 2-[(4-biphenylylcarbonyl)carbamothioyl]amino}benzoate (CAS 330833-16-4, C₂₂H₁₈N₂O₃S, MW 390.46 g/mol), shares the thiourea-benzoate backbone but replaces the 4-nitrobenzoyl group with a 4-biphenylylcarbonyl substituent (Table 1) .
| Property | Methyl 2-({[(4-Nitrobenzoyl)Amino]Carbonothioyl}Amino)Benzoate | Methyl 2-[(4-Biphenylylcarbonyl)Carbamothioyl]Amino}Benzoate |
|---|---|---|
| Molecular Formula | C₁₆H₁₃N₃O₅S | C₂₂H₁₈N₂O₃S |
| Molecular Weight | 359.36 g/mol | 390.46 g/mol |
| Key Substituent | 4-Nitrobenzoyl (electron-withdrawing) | 4-Biphenylylcarbonyl (bulky, lipophilic) |
| Functional Groups | Nitro (-NO₂), ester (-COOCH₃), thiourea (-NH-CS-NH-) | Biphenyl, ester (-COOCH₃), thiourea (-NH-CS-NH-) |
Key Differences :
- The 4-nitrobenzoyl group increases polarity and hydrogen-bonding capacity compared to the biphenylylcarbonyl group , which enhances lipophilicity and steric bulk.
- The nitro group may improve solubility in polar solvents (e.g., DMSO or methanol), whereas the biphenyl analog likely exhibits higher solubility in nonpolar solvents (e.g., chloroform) .
Reactivity and Stability
- Electrophilic Reactivity : The nitro group in the target compound stabilizes negative charge resonance, making it more reactive in nucleophilic aromatic substitution compared to the biphenyl analog.
Research Findings and Data Gaps
- Synthetic Yield : The nitro-substituted compound is synthesized in ~65% yield via thiourea coupling, marginally lower than the biphenyl analog (~72%), likely due to nitro group sensitivity .
- Spectroscopic Data :
- ¹H NMR : The nitro compound shows a deshielded aromatic proton signal at δ 8.3 ppm (meta to nitro), absent in the biphenyl analog.
- IR : Strong absorption at 1520 cm⁻¹ (N=O stretch) distinguishes the nitro derivative.
Critical Data Gaps :
- Comparative solubility and logP values.
- In vitro toxicity profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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